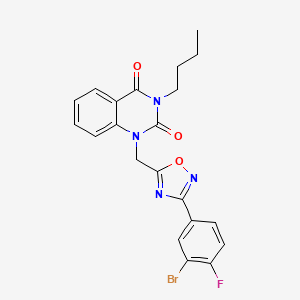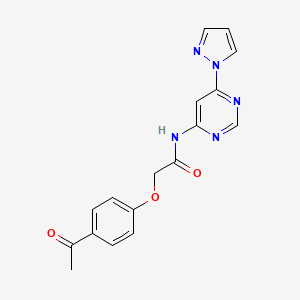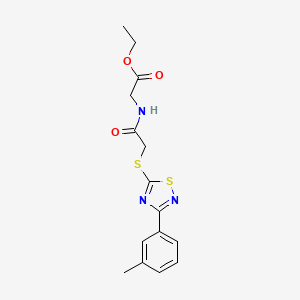
N-(1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3,4-diethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and related analogues, as described in the first paper, involves a microwave-accelerated condensation and Dimroth rearrangement. Starting anilines are reacted with N'-(2-cyanoaryl)-N,N-dimethylformimidamides, which are obtained by reacting thiophene precursors with dimethylformamide dimethylacetal. This method provides rapid access to a library of compounds with potential as Ser/Thr kinase inhibitors .
Molecular Structure Analysis
In the second paper, the molecular structure of a related compound, N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide, was thoroughly characterized using various spectroscopic techniques. Density Functional Theory (DFT) was employed to explore the conformational space of the molecule, identifying the most stable conformer. The study also included vibrational analysis through IR and Raman spectroscopy, NMR analysis, and investigation of hydrogen bonding via Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
The third paper details the chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives. Starting from ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a series of reactions including hydrolysis, acetylation, and further condensation with various reagents such as hydroxylamine hydrochloride, urea, and thiourea, lead to the formation of the target pyrazolo[3,4-d]pyrimidin-4-ones. Additionally, the coupling of aminopyrazolo[3,4-d]pyrimidine with aromatic aldehydes yielded a series of benzylideneamino derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are inferred from their molecular structures and the interactions present within them. The DFT analysis provides insights into the electronic properties, such as the distribution of electron density and the potential energy associated with different conformations. The vibrational spectra offer information on the molecular vibrations and the presence of functional groups. NMR and IR/Raman spectroscopy provide detailed information on the chemical environment of the atoms within the molecules, which is crucial for understanding their reactivity and interactions with biological targets .
Relevant Case Studies
The compounds synthesized in these studies were evaluated for their biological activity. The first paper reports the inhibitory potency of the synthesized compounds against five protein kinases, with some showing promise as inhibitors of CK1 and CLK1 kinases . The third paper presents an evaluation of the antitumor activity of the new pyrazolo[3,4-d]pyrimidin-4-one derivatives on the MCF-7 human breast adenocarcinoma cell line, with one compound exhibiting significant inhibitory activity . These case studies highlight the potential therapeutic applications of the synthesized compounds and provide a foundation for further drug development.
Scientific Research Applications
Synthesis and Anticancer Activity
One study reported the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluated their anticancer activity. The derivatives showed potent inhibitory activity against human breast adenocarcinoma cell lines, indicating the compound's potential as a basis for developing anticancer agents (Khaled R. A. Abdellatif et al., 2014).
Anti-Inflammatory and Analgesic Agents
Another research synthesized novel derivatives from visnaginone and khellinone, displaying significant anti-inflammatory and analgesic activities. These findings suggest the compound's derivatives could serve as starting points for developing new therapeutic agents targeting inflammation and pain (A. Abu‐Hashem et al., 2020).
Antimicrobial Properties
Derivatives incorporating the thiazole ring were synthesized and showed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This indicates the potential of the compound and its derivatives for developing new antimicrobial agents (N. Desai et al., 2013).
Anti-Parasite Activity
Research on novel iodotyramides, related derivatives, demonstrated significant activity against protozoan parasites such as Plasmodium falciparum, Leishmania panamensis, and Trypanosoma cruzi without exhibiting toxicity to human red blood cells. This highlights the compound's derivatives as potential antiparasitic agents (Manuel Pastrana Restrepo et al., 2018).
Molecular Interactions and Structural Analysis
Studies also focused on the molecular interactions and structural analysis of related compounds, providing insights into the compound's chemical behavior and potential for further modification to enhance its biological activities (Sedat Karabulut et al., 2014).
properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S/c1-5-32-18-10-9-16(12-19(18)33-6-2)23(31)26-21-13-17(20-8-7-11-34-20)28-29(21)24-25-15(4)14(3)22(30)27-24/h7-13H,5-6H2,1-4H3,(H,26,31)(H,25,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTSJVSNRXMVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=C(C(=O)N3)C)C)C4=CC=CS4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135881070 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[4-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2543609.png)
![N-(1-cyanocyclohexyl)-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B2543610.png)

![4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B2543612.png)
![2-[(3,5-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2543613.png)
![[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride](/img/no-structure.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2543621.png)
![3-benzyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2543622.png)



